6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
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Description
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial/Antimalarial Activities
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid and its derivatives have been synthesized and investigated for their potential antimicrobial and antimalarial activities. For instance, Parthasaradhi et al. (2015) synthesized a series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives and screened them against various microorganisms, as well as for antimalarial activity against P. falciparum (Parthasaradhi et al., 2015).
Diuretic Activity
The diuretic activity of brominated quinolines has been a subject of study. Ukrainets et al. (2013) found that the diuretic activity of certain quinoline derivatives increases substantially when brominated (Ukrainets et al., 2013).
Molecular Rearrangement and Synthesis
Investigations into the molecular rearrangement of brominated quinolines have been conducted. Klásek et al. (2003) studied the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leading to brominated derivatives and their subsequent hydrolysis (Klásek et al., 2003).
Antibacterial Activity
The synthesis of brominated quinolines and their antibacterial properties have also been explored. Ishikawa et al. (1990) synthesized a series of pyrroloquinolines with antibacterial activities, starting from brominated intermediates (Ishikawa et al., 1990).
Fluorophore Synthesis and Photophysical Properties
Brominated quinolines have been used in the synthesis of fluorophores. Padalkar and Sekar (2014) synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, exhibiting photophysical properties dependent on solvent polarity (Padalkar & Sekar, 2014).
Properties
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFLDKXKIJXBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359827 |
Source
|
Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350998-45-7 |
Source
|
Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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